{[1,1'-Bi(cyclopropane)]-1-yl}methanol
Description
Significance of Strained Three-Membered Rings in Organic Chemistry
Three-membered rings, and cyclopropane (B1198618) in particular, are a cornerstone of organic chemistry, primarily due to their inherent ring strain. This strain imparts unique reactivity to these molecules, setting them apart from their acyclic or larger-ring counterparts.
The carbon atoms in a cyclopropane ring are sp³ hybridized, which would ideally result in bond angles of 109.5°. However, the geometry of the three-membered ring forces these angles to be approximately 60°. chembuyersguide.com This significant deviation from the ideal bond angle leads to what is known as angle strain. Additionally, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, resulting in torsional strain.
This combination of angle and torsional strain makes the carbon-carbon bonds in cyclopropane weaker and more reactive than typical C-C single bonds. nih.gov Consequently, cyclopropanes can undergo a variety of ring-opening reactions that are not observed in unstrained alkanes. This enhanced reactivity is a key feature that chemists exploit in organic synthesis.
The unique reactivity of the cyclopropane ring makes it a valuable functional group in its own right. Cyclopropyl (B3062369) and bicyclopropyl (B13801878) motifs are often incorporated into molecules as versatile synthetic intermediates. The controlled opening of the cyclopropane ring can lead to the formation of a wide range of linear and cyclic compounds, often with a high degree of stereochemical control.
Bicyclopropyl systems, in particular, can serve as precursors to more complex carbocyclic frameworks. The presence of two adjacent cyclopropane rings can lead to interesting and often complex rearrangements and reactions, providing access to a diverse array of molecular architectures.
Overview of {[1,1'-Bi(cyclopropane)]-1-yl}methanol as a Representative Bicyclopropyl Alcohol Structure
This compound is a prime example of a bicyclopropyl alcohol. Its structure features a methanol (B129727) group attached to one of the carbons of a bicyclopropyl moiety. This compound encapsulates the key features of this class of molecules: the inherent strain of the two cyclopropane rings and the reactive hydroxyl group. The interplay between the strained bicyclopropyl system and the alcohol functionality is expected to give rise to a rich and complex chemistry.
While specific research on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the well-established principles of cyclopropane and alcohol chemistry. The following table summarizes some of the key computed properties of this molecule.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | (1-cyclopropylcyclopropyl)methanol |
| CAS Number | 177719-30-1 |
| Complexity | 101 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 112.088815002 Da |
| Monoisotopic Mass | 112.088815002 Da |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Covalently-Bonded Unit Count | 1 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
Data sourced from PubChem CID 68289914. nih.gov
The structure and properties of this compound make it an intriguing target for further investigation, with potential applications in the development of novel synthetic methodologies and the construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-cyclopropylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWRFBNQEVCIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Cyclopropylcarbinol and Bicyclopropylcarbinol Systems
Ring-Opening Reactions of Cyclopropane (B1198618) Moieties in Alcohol Systems
The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. nih.gov In alcohol systems like bicyclopropylcarbinol, the hydroxyl group can influence or participate in these processes, which can be mediated by nucleophiles or radicals.
Ring-opening of a cyclopropane ring can be achieved via nucleophilic attack, particularly if the ring is "activated" by adjacent electron-withdrawing or -donating groups. In the context of cyclopropylcarbinols, the generation of a cationic center adjacent to the ring, as discussed previously, renders the cyclopropane carbons susceptible to nucleophilic attack. This process is a key step in the formation of ring-opened homoallylic products from the bicyclobutonium intermediate. nih.gov
Chiral catalysts, such as N-triflyl phosphoramides, have been used to achieve asymmetric cyclopropylcarbinyl cation rearrangements. nih.gov In these systems, dehydration of the carbinol generates a prochiral cation, which is then enantioselectively attacked by a nucleophile in a ring-opening rearrangement to afford enantioenriched homoallylic products. nih.gov Similarly, the use of fluorinated alcohols like hexafluoro-2-propanol (HFIP) as a solvent can promote the ring-opening of cyclopropanes by stabilizing cationic intermediates, facilitating subsequent attack by even weak nucleophiles. researchgate.net
Cyclopropylcarbinyl radicals are known to undergo extremely rapid ring-opening to form the corresponding homoallyl radical. This rearrangement is often used as a "radical clock" to probe the lifetimes of radical intermediates in chemical and enzymatic reactions. researchgate.net For a system like bicyclopropylcarbinol, a radical could be generated at the carbinol carbon, for example, through hydrogen atom abstraction. This would lead to a cyclopropylcarbinyl-type radical that would be expected to undergo rapid ring cleavage. ucl.ac.ukresearchgate.net
The regioselectivity of the ring-opening (i.e., which C-C bond of the cyclopropane cleaves) is influenced by the substitution pattern on the ring. ucl.ac.uk Cleavage typically occurs to form the most stable possible radical product. The resulting ring-opened radical can then be trapped or participate in subsequent functionalization reactions. kaist.ac.kr For instance, radical-mediated ring-opening of cyclopropanols can be initiated by generating an alkoxy radical, which then undergoes β-scission to cleave a C-C bond of the cyclopropane ring, forming an alkyl radical that can be further functionalized. nih.gov This strategy has been used in the synthesis of various acyclic and cyclic compounds. nih.govkaist.ac.kr
Transformations of the Hydroxyl Functionality in Bicyclopropyl (B13801878) Alcohols
The hydroxyl group in bicyclopropyl alcohols serves as a versatile handle for a variety of chemical transformations. These reactions are pivotal for introducing new functional groups and for preparing substrates for mechanistic studies, particularly those involving the generation of carbocationic intermediates.
Derivatization and Further Synthetic Elaborations
The primary alcohol {[1,1'-Bi(cyclopropane)]-1-yl}methanol can undergo typical reactions of primary alcohols, although its reactivity is significantly influenced by the neighboring bicyclopropyl group. A crucial derivatization involves the conversion of the hydroxyl group into a good leaving group, which facilitates the study of carbocationic rearrangements.
One of the most common derivatizations is the formation of sulfonate esters, such as tosylates (p-toluenesulfonates). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting bicyclopropylcarbinyl tosylate is an excellent substrate for solvolysis studies, where the cleavage of the C-O bond is assisted by the neighboring cyclopropane rings.
The solvolysis of such tosylates in nucleophilic solvents like acetic acid or aqueous ethanol (B145695) leads to a mixture of products, including rearranged alcohols and alkenes. This product distribution arises from the formation of a stabilized, non-classical carbocation, often referred to as a bicyclobutonium ion, which can be attacked by the solvent at different positions.
Beyond tosylates, the hydroxyl group can be transformed into other functionalities. For instance, esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate conditions. Ether synthesis is also possible, for example, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.
These derivatizations are not merely synthetic exercises; they are instrumental in probing the unique reactivity of the bicyclopropylcarbinyl system. The choice of the leaving group and the reaction conditions can significantly influence the product distribution and provide insights into the underlying reaction mechanisms.
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Bicyclopropylcarbinyl tosylate | Creates an excellent leaving group for solvolysis and rearrangement studies. |
| Esterification | Carboxylic acid (e.g., Acetic acid), Acid catalyst | Bicyclopropylcarbinyl ester | Introduces an ester functionality, altering the electronic and steric properties. |
| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | Bicyclopropylcarbinyl ether | Forms a stable ether linkage, useful for protecting the hydroxyl group. |
Mechanistic Hypotheses and Elucidations in Bicyclopropyl Alcohol Reactivity
The reactivity of bicyclopropyl alcohols, particularly under conditions that favor carbocation formation, is characterized by complex rearrangements. Understanding the pathways of these transformations requires sophisticated mechanistic studies.
Investigation of Reaction Pathways through Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. In the context of bicyclopropyl alcohol reactivity, isotopic labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), can provide definitive evidence for the involvement of non-classical carbocation intermediates and the nature of the subsequent rearrangements.
For instance, in the solvolysis of a specifically labeled bicyclopropylcarbinyl derivative, the distribution of the isotopic label in the product mixture can map out the skeletal rearrangements. A hypothetical study could involve the synthesis of this compound labeled with ¹³C at the carbinol carbon (the carbon bearing the hydroxyl group). Upon conversion to a tosylate and subsequent solvolysis, the location of the ¹³C label in the resulting rearranged products, such as cyclobutyl and homoallyl derivatives, would be determined using ¹³C NMR spectroscopy.
If the reaction proceeds through a symmetrical bicyclobutonium cation intermediate, the ¹³C label would be expected to scramble over several positions in the products. The precise distribution would provide information about the relative rates of cation rearrangement and solvent capture.
Furthermore, deuterium kinetic isotope effects (KIEs) can be used to probe the transition state of the rate-determining step. By comparing the solvolysis rates of the unlabeled compound with a derivative labeled with deuterium at a specific position (e.g., the α-carbon), one can infer the extent of bond breaking at that position in the transition state. A significant KIE would suggest that the C-H (or C-D) bond at the labeled position is undergoing a change in the rate-determining step, which is characteristic of certain rearrangement pathways.
| Isotopic Label | Position of Label | Technique | Information Gained |
|---|---|---|---|
| ¹³C | Carbinol carbon | ¹³C NMR analysis of products | Elucidation of skeletal rearrangement pathways and the symmetry of carbocation intermediates. |
| ²H (Deuterium) | α-carbon or cyclopropyl (B3062369) ring | Kinetic Isotope Effect (KIE) measurements | Information about the transition state structure and the rate-determining step of the reaction. |
Role of Transition Metal Catalysis in Modulating Reactivity and Selectivity
Transition metal catalysis offers a powerful tool to control the reactivity and selectivity of reactions involving strained ring systems like bicyclopropyl alcohols. Catalysts based on metals such as palladium and rhodium can influence the reaction pathways by mechanisms distinct from the traditional carbocation chemistry.
Rhodium catalysts are known to mediate the C-C bond activation of cyclopropanes. nih.govrsc.orgchemistryviews.orgnih.gov In the case of bicyclopropylcarbinol, a rhodium(I) catalyst could potentially insert into one of the strained C-C bonds of the cyclopropane rings. This oxidative addition would form a rhodacyclobutane intermediate, which could then undergo further transformations, such as β-carbon elimination or reductive elimination, leading to ring-opened or rearranged products. The choice of ligands on the rhodium center would be crucial in directing the selectivity of this process, potentially favoring the activation of a specific C-C bond and preventing the formation of complex product mixtures often seen in acid-catalyzed reactions.
Palladium catalysis, on the other hand, is widely used in cross-coupling reactions. researchgate.net Derivatives of bicyclopropylcarbinol, such as the corresponding tosylate or halide, could potentially participate in palladium-catalyzed cross-coupling reactions. For example, a Suzuki or Stille coupling could be used to form a new C-C bond at the carbinol carbon. Furthermore, the bicyclopropylmethyl system bears some electronic resemblance to an allylic system due to the π-character of the cyclopropane rings. This suggests that palladium-catalyzed reactions analogous to the Tsuji-Trost allylic alkylation might be possible, where a nucleophile attacks a π-bicyclopropylmethylpalladium intermediate. Such a reaction would offer a highly selective way to functionalize the molecule without inducing skeletal rearrangements.
The use of transition metal catalysts can thus provide alternative reaction pathways that avoid the formation of highly reactive and promiscuous carbocation intermediates. This allows for greater control over the reaction outcome, enabling selective functionalization and the synthesis of specific target molecules that are inaccessible through conventional methods.
| Transition Metal | Plausible Reaction Type | Proposed Intermediate | Potential Outcome |
|---|---|---|---|
| Rhodium (Rh) | C-C Bond Activation | Rhodacyclobutane | Selective ring-opening or rearrangement, avoiding non-classical cations. |
| Palladium (Pd) | Cross-Coupling (e.g., Suzuki) | Organopalladium(II) species | Formation of a new C-C bond at the carbinol carbon. |
| Palladium (Pd) | Allylic-type Alkylation | π-Bicyclopropylmethylpalladium complex | Nucleophilic substitution at the carbinol carbon with high selectivity. |
Stereochemical Aspects and Conformational Analysis of Bicyclopropyl Alcohols
Chirality and Stereoisomerism in Bicyclopropyl (B13801878) Systems
Enantiomeric and Diastereomeric Relationships within the Bicyclopropyl Framework
The carbon atom of the cyclopropane (B1198618) ring to which the hydroxymethyl group is attached serves as a stereocenter, provided the two cyclopropyl (B3062369) rings are considered as different substituents. This chiral center is bonded to four distinct groups: a hydrogen atom, a hydroxymethyl group (-CH₂OH), and the two carbon atoms of the cyclopropane ring, which are in turn part of the larger bicyclopropyl system.
The presence of this single chiral center gives rise to a pair of enantiomers: (R)-{[1,1'-Bi(cyclopropane)]-1-yl}methanol and (S)-{[1,1'-Bi(cyclopropane)]-1-yl}methanol. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities.
Further complexity can arise if the substitution pattern on the second cyclopropane ring introduces additional stereocenters. In such cases, diastereomeric relationships would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
| Stereoisomer Type | Relationship | Key Feature |
| Enantiomers | Non-superimposable mirror images | Arise from a single chiral center at the substituted cyclopropyl carbon. |
| Diastereomers | Stereoisomers that are not mirror images | Would arise if additional stereocenters are present in the molecule. |
Axial Chirality Considerations in Biaryl Systems and Their Relevance to Bicyclopropyl Analogs
Axial chirality is a type of stereoisomerism that arises from the non-planar arrangement of four groups about a chiral axis, most commonly seen in sterically hindered biaryl compounds. nih.gov In these systems, restricted rotation around the single bond connecting the two aryl groups leads to stable, separable enantiomers known as atropisomers.
The bicyclopropyl system in {[1,1'-Bi(cyclopropane)]-1-yl}methanol can be considered an analogue to biaryl systems, with the central carbon-carbon bond connecting the two cyclopropyl rings being the axis of potential restricted rotation. However, the energy barrier to rotation around the central C-C bond in the parent bicyclopropyl is relatively low, allowing for the interconversion of different conformations at room temperature. For axial chirality to be observed in bicyclopropyl analogs, significant steric hindrance would be required to restrict this rotation, which is not inherently present in the unsubstituted bicyclopropyl framework. While the hydroxymethyl group introduces some steric bulk, it is generally not sufficient to induce stable atropisomerism in this specific compound.
Spectroscopic and Diffraction Studies for Stereochemical Assignment
The determination of the relative and absolute stereochemistry of chiral molecules like this compound relies on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical environment of atomic nuclei. In the context of bicyclopropyl alcohols, ¹H and ¹³C NMR would provide valuable information about the connectivity and spatial arrangement of atoms.
For diastereomeric derivatives of this compound, NMR can be used to distinguish between them, as diastereomers have different NMR spectra. The formation of diastereomeric esters or ethers by reacting the alcohol with a chiral derivatizing agent can aid in the determination of enantiomeric purity and, in some cases, the assignment of relative configuration by analyzing the differences in chemical shifts of the resulting diastereomers.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space.
| Technique | Application for this compound |
| NMR Spectroscopy | Determination of molecular connectivity and relative stereochemistry of diastereomers. |
| X-ray Crystallography | Unambiguous determination of the absolute configuration of enantiomers. |
Conformational Preferences and Dynamics of the Bicyclopropyl Moiety
The conformational landscape of the bicyclopropyl moiety is characterized by rotation around the central carbon-carbon bond. Studies on the parent bicyclopropyl molecule have shown the existence of both trans (anti) and gauche conformations. In the gaseous phase, both conformers are present, while in the solid state, bicyclopropyl adopts a trans conformation. scispace.com
The introduction of a hydroxymethyl group in this compound is expected to influence the conformational equilibrium. The steric and electronic effects of the substituent will likely alter the relative energies of the trans and gauche conformers. Computational modeling and variable-temperature NMR studies would be necessary to fully characterize the conformational preferences and the dynamics of interconversion between the different conformers of this specific alcohol.
Computational and Theoretical Studies on 1,1 Bi Cyclopropane 1 Yl Methanol and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of electronic structure and its influence on molecular behavior. binarystarchem.ca These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For bicyclopropyl (B13801878) systems, DFT and ab initio methods are particularly valuable for their accuracy in describing the unique bonding and strain inherent in cyclopropyl (B3062369) rings. binarystarchem.canasa.gov
Density Functional Theory (DFT) has become a primary tool for studying the reaction mechanisms of organic compounds. researchgate.net By approximating the electron density of a molecule, DFT can accurately and efficiently calculate the energies of ground states, transition states, and intermediates, providing a detailed picture of a reaction pathway. ruhr-uni-bochum.de
Research on bicyclopropyl systems and related strained-ring compounds often employs DFT to explore reactivity and selectivity. Functionals such as B3LYP and M06-2X are commonly used to model cycloaddition reactions, rearrangements, and ring-opening processes. researchgate.netmdpi.com For instance, DFT calculations can elucidate why a particular stereoisomer is formed preferentially by comparing the activation energies of competing transition states. nih.gov The choice of functional is critical, as different functionals may provide varying levels of accuracy for different types of reactions. osti.gov
Key applications of DFT in studying systems analogous to {[1,1'-Bi(cyclopropane)]-1-yl}methanol include:
Mapping Potential Energy Surfaces: Identifying the lowest energy paths from reactants to products.
Characterizing Transition States: Calculating the geometry and energy of transition states to determine reaction barriers. researchgate.net
Analyzing Frontier Molecular Orbitals (FMOs): Understanding reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Investigating Regio- and Stereoselectivity: Explaining observed product distributions by comparing the stability of different reaction intermediates and transition states. nih.gov
Table 1: Common DFT Functionals Used in Reactivity Studies
| Functional | Type | Typical Applications |
|---|---|---|
| B3LYP | Hybrid GGA | General purpose for geometries, frequencies, and reaction energies. researchgate.netmdpi.com |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics. mdpi.com |
| ωB97X-D | Range-Separated Hybrid | Includes dispersion corrections, suitable for complex systems. osti.gov |
| BLYP | GGA | An earlier functional, often used in comparative studies. nih.gov |
Ab Initio Methods in Mechanistic Investigations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can offer higher accuracy, serving as benchmarks for other methods. nih.gov
In the context of mechanistic investigations of bicyclopropyl systems, ab initio methods are crucial for:
Validating DFT Results: High-level ab initio calculations can confirm the accuracy of transition state energies and reaction profiles obtained from more computationally efficient DFT methods. osti.gov
Studying Electron Correlation Effects: Methods like MP2 and CCSD(T) explicitly account for electron correlation, which is important in systems with complex electronic structures, such as strained rings.
Simulating Reaction Dynamics: Ab initio molecular dynamics (AIMD) can be used to simulate the real-time evolution of a chemical reaction, providing insights into dynamic effects that are not apparent from static calculations of the potential energy surface. escholarship.orgnih.gov This is particularly useful for understanding carbocation rearrangements and other dynamic processes relevant to bicyclopropyl analogs. escholarship.org
Modeling of Strain Energy and Molecular Stability in Bicyclopropyl Systems
The bicyclopropyl motif is characterized by significant ring strain, which profoundly influences its stability and chemical reactivity. Computational modeling provides a quantitative measure of this strain energy. The total strain energy of a molecule can be calculated by comparing its heat of formation with that of a hypothetical, strain-free reference compound. nih.gov
A powerful approach for analyzing reactivity is the Activation Strain Model (also known as the Distortion/Interaction Model). nih.gov This model deconstructs the energy of a reaction along the reaction coordinate into two components:
Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a given point along the reaction coordinate. nih.gov
Interaction Energy (ΔE_int): The actual energy of interaction between the distorted reactants. nih.gov
The activation energy (ΔE‡) of a reaction is therefore the sum of the strain energy and the interaction energy at the transition state (ΔE‡ = ΔE_strain‡ + ΔE_int‡). By analyzing how these two components change during a reaction, researchers can gain insight into the factors that control the reaction barrier. For bicyclopropyl systems, this model can explain how the inherent strain contributes to or hinders specific reaction pathways. While high total strain energy can indicate potential for high reactivity, the distribution of this strain is also critical; energy concentrated in specific bonds or angles often points to the most likely site of reaction. nih.gov
Prediction of Spectroscopic Properties for Stereochemical Elucidation
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural and stereochemical assignment of newly synthesized compounds. For a molecule like this compound, which has a specific three-dimensional structure, theoretical predictions can help interpret experimental spectra.
Using methods like DFT, it is possible to perform a geometry optimization to find the molecule's most stable conformation. ijstr.org Following this, vibrational frequencies can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. ijstr.org Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be computed to help assign complex NMR spectra. These in silico libraries of spectroscopic data serve as a powerful alternative when experimental reference standards are unavailable. nih.gov
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-311++G(d,p)) ijstr.org |
| NMR Spectroscopy | Chemical shifts (δ), coupling constants (J) | GIAO (Gauge-Independent Atomic Orbital), DFT |
| UV-Vis Spectroscopy | Excitation energies, oscillator strengths | TD-DFT (Time-Dependent DFT) |
Synthetic Applications of the Bicyclopropyl Alcohol Scaffold
Building Blocks for Complex Molecule Synthesis
The compact and rigid structure of the bicyclopropyl (B13801878) unit, combined with the reactive handle of the hydroxymethyl group, renders {[1,1'-Bi(cyclopropane)]-1-yl}methanol a promising starting material for the synthesis of intricate molecular frameworks. Its utility can be envisioned in two primary directions: the stereocontrolled construction of complex ring systems and as a precursor for a diverse array of functionalized derivatives.
Stereodefined Construction of Polycyclic and Spiro Systems
The strained nature of the cyclopropane (B1198618) rings within the bicyclopropyl scaffold provides a thermodynamic driving force for ring-opening and rearrangement reactions. This inherent reactivity can be harnessed to construct elaborate polycyclic and spirocyclic systems with a high degree of stereocontrol. For instance, acid-catalyzed rearrangement of the cyclopropylcarbinyl system could initiate a cascade of bond reorganizations, leading to the formation of larger, more complex carbocyclic frameworks. The stereochemical outcome of such reactions would be intricately linked to the conformation of the bicyclopropyl methanol (B129727) precursor, offering a potential avenue for asymmetric synthesis.
Furthermore, the hydroxyl group can direct subsequent chemical transformations. For example, conversion to a suitable leaving group could facilitate intramolecular cyclization reactions, where one of the cyclopropane rings acts as a nucleophile, leading to the formation of spirocyclic ketones or other fused ring systems. The precise nature of the resulting polycyclic or spirocyclic product would be dependent on the reaction conditions and the substitution pattern of the bicyclopropyl core.
Precursors for Further Functionalization and Structural Diversification
Beyond its role in constructing complex carbocyclic cores, this compound serves as a valuable precursor for a wide range of functionalized molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast landscape of subsequent chemical modifications. These oxidized derivatives can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and amidations, allowing for the introduction of diverse structural motifs.
Moreover, the hydroxyl group can be transformed into other functional groups, such as halides, azides, or amines, through standard synthetic protocols. This functional group interconversion provides access to a diverse library of bicyclopropyl-containing compounds with varied physicochemical properties and potential biological activities. The ability to systematically modify the structure of this compound is crucial for its application in medicinal chemistry and materials science, where fine-tuning of molecular properties is often required.
Role in the Synthesis of Natural Products and Bioactive Analogs Containing Cyclopropane Motifs
The cyclopropane ring is a recurring structural motif in a wide array of natural products and bioactive molecules, often imparting unique conformational rigidity and metabolic stability. The bicyclopropyl scaffold of this compound presents a novel platform for the synthesis of analogs of these important compounds and for the discovery of new chemical entities.
Cyclopropane-Containing Natural Products and Corresponding Synthetic Strategies
Many natural products, such as the terpenoid prespatane and the marine-derived halichondrins, feature cyclopropane rings that are critical to their biological activity. Synthetic strategies towards these molecules often involve the late-stage introduction of the cyclopropane motif, which can be challenging and inefficient. The use of pre-formed cyclopropyl (B3062369) building blocks, such as derivatives of this compound, could offer a more convergent and efficient approach to the synthesis of these complex natural products.
Potential for Incorporation into Novel Chemical Scaffolds
The unique three-dimensional structure of the bicyclopropyl group makes it an attractive scaffold for the design of novel bioactive molecules. Its rigid nature can be used to control the spatial orientation of appended functional groups, which is a key aspect of rational drug design. By incorporating the bicyclopropyl methanol core into larger molecular frameworks, chemists can explore new regions of chemical space and potentially discover compounds with novel biological activities.
The development of synthetic methodologies that allow for the efficient and selective functionalization of the bicyclopropyl scaffold is paramount to realizing this potential. The creation of libraries of diverse bicyclopropyl-containing compounds for high-throughput screening could lead to the identification of new lead compounds for drug discovery programs.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis of Bicyclopropyl (B13801878) Alcohols
The future synthesis of bicyclopropyl alcohols, including {[1,1'-Bi(cyclopropane)]-1-yl}methanol, will increasingly rely on the principles of green and sustainable chemistry. researchgate.netcnr.it The goal is to develop processes that minimize environmental impact by reducing waste, lowering energy consumption, and utilizing safer chemicals. researchgate.net Key research avenues will focus on creating highly efficient and recoverable catalytic systems.
Key Research Thrusts:
Heterogeneous Catalysis: A significant push is expected towards developing novel heterogeneous catalysts. Recently, a new class of catalysts known as heterogeneous geminal atom catalysts (GACs) has shown promise for greener chemical manufacturing. sciencedaily.com These catalysts, featuring two metal cores, can offer higher efficiency and selectivity in cross-coupling reactions, potentially lowering the carbon footprint of manufacturing processes by a factor of ten compared to conventional methods. sciencedaily.com Their stability and reusability are key advantages for sustainable production. sciencedaily.com
Biocatalysis: The use of enzymes and microorganisms as biocatalysts offers a highly specific and sustainable route for organic synthesis. Enzymatic reactions often proceed under mild conditions, reducing energy requirements and the generation of hazardous by-products. researchgate.net Exploring enzymes for the stereoselective synthesis of chiral bicyclopropyl alcohols could be a particularly fruitful area of research.
Atom Economy: Future synthetic strategies will prioritize atom economy, ensuring that the maximum amount of starting materials is incorporated into the final product. researchgate.net This involves designing catalytic cycles that minimize or eliminate the formation of stoichiometric by-products.
Renewable Feedstocks: Research into utilizing renewable feedstocks, such as biomass-derived compounds, will be crucial for reducing the carbon footprint associated with the synthesis of complex organic molecules like bicyclopropyl alcohols.
| Catalytic Approach | Key Advantages | Potential Application for Bicyclopropyl Alcohol Synthesis |
| Heterogeneous Geminal Atom Catalysts (GACs) | High efficiency, selectivity, stability, reusability, low carbon footprint. sciencedaily.com | Efficient construction of the bicyclopropyl core through advanced cross-coupling reactions. |
| Biocatalysis (Enzymes) | High specificity, mild reaction conditions, reduced by-products, sustainability. researchgate.net | Stereoselective synthesis of specific isomers of this compound. |
| Modified F-T and Rhodium-based Catalysts | Conversion of syngas into alcohols. nih.gov | Direct synthesis of low-carbon alcohols, potentially adaptable for cyclopropyl (B3062369) structures. |
Exploration of New Reactivity Modes and Transformations for the Bicyclopropyl Alcohol Core
The inherent ring strain of the bicyclopropyl system in this compound suggests a rich and largely unexplored reactivity profile. Future research will focus on harnessing this strain to drive novel chemical transformations, creating access to a diverse range of molecular architectures. The development of bicyclic scaffolds is seen as a valuable strategy for creating libraries of compounds with diverse functionalities. nih.gov
Areas for Exploration:
Ring-Opening and Rearrangement Reactions: The cyclopropane (B1198618) rings are susceptible to cleavage under various conditions (e.g., acid, base, transition metal catalysis). Investigating controlled ring-opening and subsequent rearrangement cascades could lead to complex polycyclic or functionalized acyclic structures that are otherwise difficult to synthesize.
Domino and Cascade Reactions: Designing organocatalytic domino reactions, such as sequential Michael-aldol pathways, could enable the efficient, one-pot synthesis of complex bicyclic systems. mdpi.com This approach offers a powerful method for building molecular complexity with high stereocontrol.
Functional Group Interconversion: Beyond the core structure, research will explore novel transformations of the primary alcohol group. This includes developing new methods for oxidation, reduction, and conversion to other functional groups, thereby expanding the synthetic utility of this compound as a versatile building block.
Application of Advanced Computational Tools for Predictive Synthesis and Reactivity Design
Computational chemistry and machine intelligence are set to revolutionize the way molecules like this compound are designed, synthesized, and studied. ethz.ch These tools can significantly shorten development cycles and reduce experimental costs by predicting synthetic pathways and reactivity.
Emerging Computational Approaches:
Retrosynthesis Software: Advanced software like SYNTHIA® utilizes extensive databases of chemical reactions to propose novel and optimized synthetic routes. synthiaonline.com By applying green chemistry principles, these tools can identify pathways that are shorter, more atom-economical, and have a lower environmental impact. synthiaonline.com For example, such software has been used to reduce the step count for a target molecule by 50% and material costs by 98%. synthiaonline.com
Machine Learning for Synthesis Accessibility: Deep learning models can be trained on vast reaction datasets to predict the "synthesis accessibility" of a novel compound. researchgate.net By analyzing a molecule's structure, these models can estimate how difficult it will be to synthesize, helping chemists prioritize targets and design more efficient routes. researchgate.net
Predictive Reactivity: Computational techniques can be used to model the electronic structure and strain energy of the bicyclopropyl core, allowing for the prediction of its reactivity towards different reagents and under various conditions. This in silico approach helps in designing experiments and exploring reaction mechanisms at an atomic level. unipd.it
| Computational Tool | Application in Bicyclopropyl Alcohol Research | Expected Outcome |
| Retrosynthesis Software (e.g., SYNTHIA®) | Designing sustainable and efficient synthetic pathways. synthiaonline.com | Shorter reaction sequences, reduced costs, and minimized environmental impact. synthiaonline.com |
| Machine Learning Models | Predicting the ease of synthesis for novel derivatives. researchgate.net | Prioritization of synthetic targets and guidance for retrosynthesis analysis. researchgate.net |
| Molecular Modeling | Studying molecular recognition and predicting reactivity. unipd.it | Rational design of new transformations and understanding of reaction mechanisms. |
Integration with Flow Chemistry and High-Throughput Methodologies for Accelerated Discovery
To accelerate the pace of research and development, modern automated technologies like flow chemistry and high-throughput screening will be indispensable. These platforms enable rapid synthesis, optimization, and testing of new compounds and reactions.
Key Technologies:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved heat transfer, and easier scalability. researchgate.netnih.govtcichemicals.com By moving reagents through tubes and reactors, flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netmdpi.com This technology is particularly well-suited for handling potentially hazardous or unstable intermediates and can be automated for multi-step syntheses, significantly reducing development time. nih.govresearchgate.net
High-Throughput Screening (HTS): HTS allows for the simultaneous execution and analysis of a large number of experiments in parallel. This is invaluable for rapidly screening catalyst libraries, optimizing reaction conditions, or evaluating the biological activity of new derivatives. springernature.comnih.gov For instance, HTS methods can be used to quickly determine the enantioselectivity of thousands of enzymatic reactions per day, accelerating the discovery of ideal biocatalysts for chiral alcohol synthesis. researchgate.net The integration of HTS with automated synthesis platforms creates a closed-loop system for rapid design-make-test cycles, dramatically speeding up the discovery process. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {[1,1'-Bi(cyclopropane)]-1-yl}methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of precursor alkenes using transition-metal catalysts (e.g., rhodium or palladium) or carbene-transfer reagents. For example, nucleophilic substitution reactions of brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) with methanol under basic conditions can yield cyclopropanol derivatives . Optimization requires systematic variation of parameters:
- Catalyst loading : Test 0.5–5 mol% to balance cost and efficiency.
- Solvent polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Temperature : Conduct trials at 25°C, 50°C, and reflux conditions.
- Reaction time : Monitor progress via TLC or GC-MS at 1-hour intervals.
- Data Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | DMF | 50 | 12 | 72 |
| Pd(OAc)₂ | Toluene | 80 | 8 | 65 |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 0.5–1.5 ppm) and methanol-derived -CH₂OH groups (δ 3.3–3.7 ppm). Ring strain causes distinct coupling constants (J ≈ 5–10 Hz for adjacent protons) .
- IR Spectroscopy : Confirm hydroxyl stretch (~3200–3600 cm⁻¹) and cyclopropane C-C vibrations (~1000–1100 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or cyclopropane ring cleavage) .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the compound’s reactivity in cross-coupling reactions, and how can computational methods predict regioselectivity?
- Methodological Answer : Cyclopropane’s angle strain (~60°) increases orbital overlap, enhancing reactivity in ring-opening or coupling reactions. Use density functional theory (DFT) to model transition states and predict regioselectivity:
- DFT Parameters : B3LYP/6-31G(d) basis set for geometry optimization; solvent effects modeled via PCM.
- Key Metrics : Bond dissociation energies (BDEs) and Fukui indices to identify electrophilic/nucleophilic sites .
- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare predicted vs. observed regiochemistry using HPLC and X-ray crystallography.
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat from 25°C to 300°C at 10°C/min under N₂ to determine decomposition temperature.
- pH Stability Study : Prepare buffered solutions (pH 2–12), incubate at 37°C for 24–72 hours, and quantify degradation via HPLC.
- Data Table :
| Condition | Temp (°C) | pH | Time (h) | Degradation (%) |
|---|---|---|---|---|
| Thermal | 150 | – | 2 | 15 |
| Acidic | 37 | 2 | 72 | 98 |
| Alkaline | 37 | 12 | 72 | 85 |
Q. How can isotopic labeling (e.g., ²H or ¹³C) elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Deuterium Labeling : Synthesize [D₂]-cyclopropane-methanol to track proton transfer in acid-catalyzed reactions via ²H NMR.
- ¹³C-Labeling : Introduce ¹³C at the cyclopropane ring to monitor ring-opening pathways using ¹³C NMR or isotope-ratio mass spectrometry.
- Case Study : Use labeled compounds in Diels-Alder reactions to distinguish between concerted vs. stepwise mechanisms .
Research Design and Data Analysis
Q. How should researchers address contradictory data in cyclopropane derivative reactivity studies?
- Methodological Answer : Apply triangulation:
Replicate experiments under identical conditions (e.g., humidity, purity of reagents).
Cross-validate with multiple analytical techniques (e.g., NMR, X-ray, computational models).
Meta-analysis : Compare findings with published studies on analogous compounds (e.g., 1-(4-methylphenyl)ethanol) to identify trends .
Q. What quasi-experimental designs are appropriate for studying the compound’s biological activity without full randomization?
- Methodological Answer : Use a pretest-posttest control group design :
- Experimental Group : Treat cell cultures with the compound; measure apoptosis via flow cytometry.
- Control Group : Use untreated cultures or a structurally similar inert compound.
- Statistical Analysis : ANCOVA to adjust for baseline differences; report effect sizes (Cohen’s d) .
Future Research Directions
Q. What novel applications of this compound warrant exploration in asymmetric catalysis?
- Methodological Answer : Investigate its use as a chiral ligand or catalyst in enantioselective reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
